molecular formula C18H14FN3O4S B2424536 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 921900-18-7

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No.: B2424536
CAS No.: 921900-18-7
M. Wt: 387.39
InChI Key: IGFATWGXRYMCFG-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a useful research compound. Its molecular formula is C18H14FN3O4S and its molecular weight is 387.39. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4S/c19-12-2-4-13(5-3-12)27-8-7-16(23)20-18-22-21-17(26-18)11-1-6-14-15(9-11)25-10-24-14/h1-6,9H,7-8,10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFATWGXRYMCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)CCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and comparative studies with similar compounds.

Compound Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
  • 1,3,4-Oxadiazole ring : Associated with various pharmacological effects.
  • Thioether linkage : Enhances lipophilicity and potential bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings related to its anticancer activity:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)25.72Induction of apoptosis
PC-3 (prostate cancer)12.19Inhibition of androgen receptor functions
LNCaP (prostate cancer)11.2Inhibition of androgen receptor functions

The compound has demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound has been shown to promote programmed cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction.
  • Inhibition of Androgen Receptors : It effectively inhibits androgen receptor functions in prostate cancer models, which may contribute to its anticancer efficacy.
  • Cell Cycle Arrest : Observations suggest that the compound may induce cell cycle arrest at specific phases, further contributing to its anticancer properties.

Comparative Studies

Comparative studies with structurally similar compounds reveal that this compound exhibits unique biological activities not observed in simpler analogs. For instance:

CompoundIC50 (µM)Notable Activity
N-(benzo[d][1,3]dioxol-5-yl)methylamide40.26Moderate anticancer activity
N-(isoxazol-3-yl)methylbenzamide45.2Anticancer activity against U87 glioblastoma

The presence of both the benzo[d][1,3]dioxole and oxadiazole rings enhances the ability of this compound to interact with multiple biological targets.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vivo Studies : Animal models have shown that treatment with this compound results in significant tumor reduction compared to control groups.
  • Toxicity Assessments : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a benzo[d][1,3]dioxole moiety, a 1,3,4-oxadiazole ring, and a thioether linkage to a 4-fluorophenyl group. The benzo[d][1,3]dioxole enhances lipophilicity and potential π-π stacking interactions, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities. The thioether group may influence solubility and redox sensitivity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify connectivity and purity .

Q. What synthetic strategies are recommended for optimizing yield and purity?

Multi-step synthesis involves coupling reactions (e.g., nucleophilic substitution, cyclization). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Base optimization : Triethylamine or NaH for deprotonation .
  • Temperature control : Reflux conditions (70–100°C) for cyclization steps .
  • Purification : Column chromatography (silica gel) and recrystallization (ethanol/water mixtures) enhance purity .

Q. How can researchers assess its potential biological activity?

Begin with in vitro assays :

  • Enzyme inhibition : Screen against target enzymes (e.g., urease, kinases) using spectrophotometric methods .
  • Cell viability assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Prepare stock solutions in DMSO (<1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions may arise from assay conditions (e.g., pH, serum proteins) or impurities. Mitigation strategies:

  • Reproducibility checks : Repeat assays with independent batches of the compound .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
  • Metabolite screening : Incubate with liver microsomes and analyze via LC-HRMS to rule out degradation .

Q. What computational methods are suitable for structure-activity relationship (SAR) studies?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., urease active site) .
  • DFT calculations : Analyze electronic properties (HOMO/LUMO) to correlate with redox activity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can stability under physiological conditions be evaluated?

Conduct stress testing :

  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) .
  • Thermal stability : Heat to 40–60°C and track decomposition .

Q. What strategies are effective for SAR-driven structural modifications?

  • Functional group replacement : Substitute the 4-fluorophenyl thioether with methylthio or sulfone groups to modulate reactivity .
  • Heterocycle variation : Replace oxadiazole with thiadiazole or triazole rings .
  • Bioisosteres : Introduce trifluoromethyl or cyano groups to enhance binding .

Q. What crystallographic techniques validate its 3D structure?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/chloroform) and solve structure using SHELX .
  • Powder XRD : Compare experimental patterns with simulated data from CIF files .

Q. How can metabolic pathways be elucidated?

  • In vitro models : Incubate with human liver microsomes and NADPH cofactors .
  • LC-HRMS/MS : Identify phase I/II metabolites using fragmentation patterns .
  • Isotope labeling : Synthesize deuterated analogs to track metabolic sites .

Q. What cross-disciplinary applications warrant exploration?

  • Antimicrobial agents : Test against multidrug-resistant bacteria (e.g., MRSA) .
  • Material science : Investigate self-assembly properties for nanotechnology applications .
  • Photodynamic therapy : Assess singlet oxygen generation under UV/visible light .

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